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molecular formula C7H7FINO B8760367 2-Fluoro-4-iodopyridine-3-ethanol

2-Fluoro-4-iodopyridine-3-ethanol

Cat. No. B8760367
M. Wt: 267.04 g/mol
InChI Key: SMXHEVJKRZDEBH-UHFFFAOYSA-N
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Patent
US09278950B2

Procedure details

To a solution of 2-(2-fluoro-4-iodopyridin-3-yl)ethanol (3.13 g, 11.7 mmol) in 1,4-dioxane (100 mL), K3PO4 (10.0 g, 47.1 mmol) was added. The mixture was heated under reflux for 36 h. The reaction mixture was then filtered, the filter cake was washed with EtOAc, and the combined filtrates were concentrated under reduced pressure. The residue was dissolved in DCM (100 mL), washed with brine (2×100 mL), dried over Na2SO4 and concentrated. The resulting residue of the crude sub-title compound (2.55 g) was used in the next step directly without further purification. LCMS calc. for C7H7INO (M+H)+: m/z=247.9. found 248.0.
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([CH2:8][CH2:9][OH:10])=[C:6]([I:11])[CH:5]=[CH:4][N:3]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1>[I:11][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[O:10][CH2:9][CH2:8][C:7]=12 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
FC1=NC=CC(=C1CCO)I
Name
K3PO4
Quantity
10 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 36 h
Duration
36 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
the filter cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (100 mL)
WASH
Type
WASH
Details
washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue of the crude sub-title compound (2.55 g) was used in the next step directly without further purification

Outcomes

Product
Name
Type
Smiles
IC1=C2C(=NC=C1)OCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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